N-allyl-N'-(9H-xanthen-9-yl)thiourea

Description

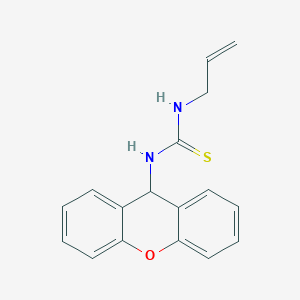

N-allyl-N'-(9H-xanthen-9-yl)thiourea is a thiourea derivative featuring an allyl group and a xanthenyl moiety. Thiourea derivatives are renowned for their diverse applications, including catalysis, materials science, and pharmacology. The xanthene scaffold, a tricyclic aromatic system, enhances molecular rigidity and may improve binding affinity in biological systems or stability in catalytic processes .

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-prop-2-enyl-3-(9H-xanthen-9-yl)thiourea |

InChI |

InChI=1S/C17H16N2OS/c1-2-11-18-17(21)19-16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h2-10,16H,1,11H2,(H2,18,19,21) |

InChI Key |

VKQMFQPHQSZLGD-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |

Canonical SMILES |

C=CCNC(=S)NC1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The xanthenyl scaffold provides steric bulk, which may influence catalytic or binding properties differently than anthracenyl or simpler aromatic systems .

Catalytic Performance Relative to Other Thiourea Derivatives

Thioureas are widely studied as organocatalysts. Substituent effects on catalytic efficiency are evident in the following

Comparison Insights :

- Electron-withdrawing groups (e.g., sulfonaryl in compound 10) enhance catalytic activity by stabilizing transition states via hydrogen bonding .

- The allyl group in this compound, being electron-donating, may reduce catalytic efficiency compared to sulfonaryl analogs. However, the xanthenyl group’s rigidity could mitigate steric hindrance, offering a balance between reactivity and stability .

Pharmacological Potential Compared to Analgesic Thioureas

Thiourea derivatives with aromatic substituents, such as N-allyl-N-(benzoylcarbamothioyl)benzamide, have been investigated for analgesic activity via molecular docking studies . Key comparisons include:

- Benzoyl vs. Xanthenyl Groups : The xanthenyl system’s larger surface area may improve binding to biological targets compared to benzoyl .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : Thiourea derivatives exhibit distinct C=S (∼1200–1400 cm⁻¹) and N-H (∼3200–3400 cm⁻¹) stretches. The xanthenyl group’s aromatic C-H stretches (∼3000 cm⁻¹) and allyl C=C (∼1650 cm⁻¹) would further differentiate the target compound’s IR profile .

- Solubility : The allyl group may reduce water solubility compared to sulfonaryl or hydroxylated analogs, impacting formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.